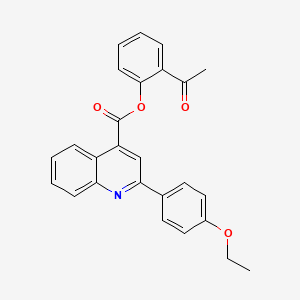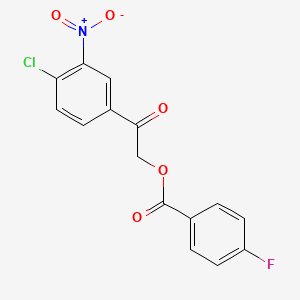![molecular formula C25H23IN2O3S B10878505 (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B10878505.png)
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Ethoxy-5-iodo-4-propoxyphenyl)methylene]-2-(1-naphthylimino)-1,3-thiazolan-4-one is a complex organic compound that features a thiazole ring, a naphthyl group, and an iodinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylene]-2-(1-naphthylimino)-1,3-thiazolan-4-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a condensation reaction with an appropriate naphthylamine derivative.
Iodination and Alkylation of the Phenyl Ring: The phenyl ring is iodinated using iodine and a suitable oxidizing agent, followed by alkylation with ethoxy and propoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the naphthyl group.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The iodinated phenyl ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines are the major products.
Substitution: Substituted phenyl derivatives are formed.
Scientific Research Applications
5-[(3-Ethoxy-5-iodo-4-propoxyphenyl)methylene]-2-(1-naphthylimino)-1,3-thiazolan-4-one has several research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules:
Molecular Targets: It targets DNA and specific enzymes involved in cell proliferation.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting topoisomerase enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Methoxy-5-iodo-4-propoxyphenyl)methylene]-2-(1-naphthylimino)-1,3-thiazolan-4-one
- 5-[(3-Ethoxy-5-bromo-4-propoxyphenyl)methylene]-2-(1-naphthylimino)-1,3-thiazolan-4-one
Uniqueness
- Iodine Substitution : The presence of iodine in the phenyl ring enhances the compound’s reactivity and potential for further functionalization.
- Thiazole Ring : The thiazole ring provides unique electronic properties that are beneficial in materials science applications.
Properties
Molecular Formula |
C25H23IN2O3S |
|---|---|
Molecular Weight |
558.4 g/mol |
IUPAC Name |
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-naphthalen-1-ylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H23IN2O3S/c1-3-12-31-23-19(26)13-16(14-21(23)30-4-2)15-22-24(29)28-25(32-22)27-20-11-7-9-17-8-5-6-10-18(17)20/h5-11,13-15H,3-4,12H2,1-2H3,(H,27,28,29)/b22-15+ |
InChI Key |
XELUADFKWSTLOS-PXLXIMEGSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1I)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B10878426.png)
![2-(4-Methylphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10878427.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10878435.png)


![2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl benzoate](/img/structure/B10878462.png)
![1-[4-(4-Methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10878465.png)
![4-chloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B10878477.png)
![2-{[(Phenylcarbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10878480.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878481.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propylsulfonyl)piperazine](/img/structure/B10878501.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine](/img/structure/B10878508.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate](/img/structure/B10878510.png)
